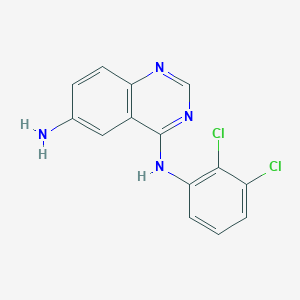
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have drawn immense attention due to their broad spectrum of pharmacological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves the reaction of anthranilic acid with amides, leading to the formation of 4-oxo-3,4-dihydroquinazolines . For 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine, a common synthetic route involves the reaction of 2,3-dichloroaniline with 2-cyanobenzaldehyde under specific conditions to form the desired quinazoline derivative .
Industrial Production Methods: Industrial production methods for quinazoline derivatives often involve large-scale catalytic hydrogenations and other processes that ensure high yield and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazoline derivatives.
Applications De Recherche Scientifique
4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine involves its interaction with specific molecular targets, such as kinases, transcription factors, receptors, and ion channels . This compound has been shown to inhibit mitochondrial complex I, leading to reduced mitochondrial respiration and the release of reactive oxygen species . These actions contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders .
Comparaison Avec Des Composés Similaires
4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593): A potent inhibitor of mitochondrial complex I with similar biological activities.
Afatinib: A quinazoline derivative used as an anticancer agent.
Osimertinib: Another quinazoline-based anticancer drug.
Uniqueness: 4-N-(2,3-Dichlorophenyl)quinazoline-4,6-diamine stands out due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets . Its unique structure allows for targeted inhibition of mitochondrial complex I, making it a valuable compound in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C14H10Cl2N4 |
|---|---|
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
4-N-(2,3-dichlorophenyl)quinazoline-4,6-diamine |
InChI |
InChI=1S/C14H10Cl2N4/c15-10-2-1-3-12(13(10)16)20-14-9-6-8(17)4-5-11(9)18-7-19-14/h1-7H,17H2,(H,18,19,20) |
Clé InChI |
CQBGKWCDIQNEHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)NC2=NC=NC3=C2C=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


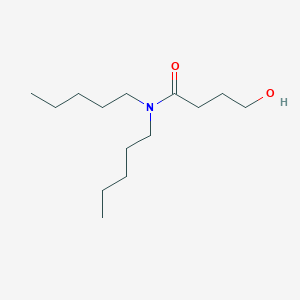
![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-nitrophenyl]-3-ethoxypropanoic acid](/img/structure/B13883664.png)
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13883676.png)
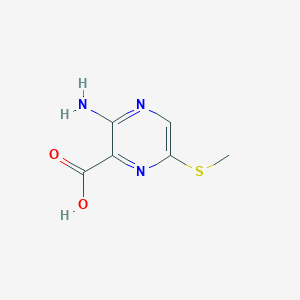

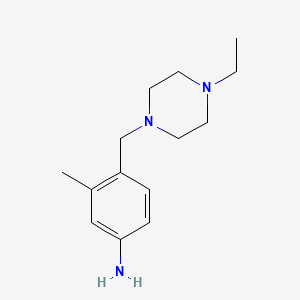
![1-[2-(2,7-Dibromocarbazol-9-yl)ethyl]pyrrolidin-2-one](/img/structure/B13883692.png)


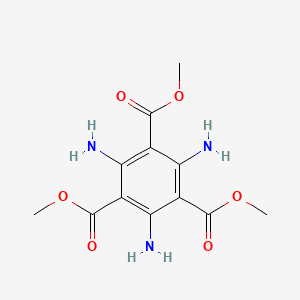
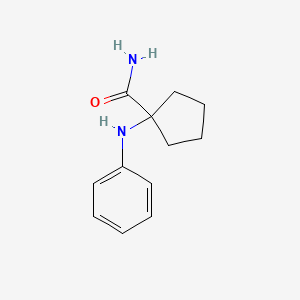
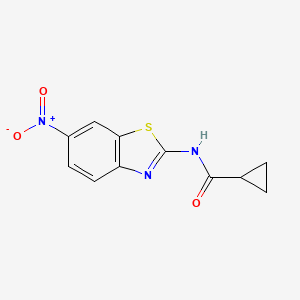
![tert-Butyl [2-({4-chloro-6-[(1-methyl-1H-imidazol-4-yl)amino]-1,3,5-triazin-2-yl}amino)-2-(4-fluorophenyl)ethyl]carbamate](/img/structure/B13883735.png)
![N-[4-(4-methylpyridin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B13883737.png)
